4-Fluoro-2-iodo-1-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-iodobenzotrifluoride is an organic compound with the molecular formula C7H3F4I It is a derivative of benzotrifluoride, where the benzene ring is substituted with a fluorine atom at the 4-position and an iodine atom at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Fluoro-2-iodobenzotrifluoride can be synthesized through several methods. One common approach involves the diazotization and iodination of 4-fluoroaniline. The process typically includes the following steps:
Diazotization: 4-Fluoroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Industrial Production Methods
In industrial settings, the production of 4-fluoro-2-iodobenzotrifluoride may involve direct iodination of 4-fluorobenzotrifluoride using iodine and a suitable oxidizing agent. This method is advantageous due to its simplicity and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2-iodobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, where the iodine atom is replaced by a different group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are typically used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, using sodium methoxide would yield 4-fluoro-2-methoxybenzotrifluoride.
Coupling Reactions: Products include various biaryl compounds when using aryl boronic acids in Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-iodobenzotrifluoride has several applications in scientific research:
Biology: It is used in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 4-fluoro-2-iodobenzotrifluoride exerts its effects depends on the specific reactions it undergoes. In cross-coupling reactions, the iodine atom is typically replaced by a different group through the formation of a palladium complex. This complex facilitates the transfer of the substituent to the benzene ring, resulting in the formation of the desired product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodobenzotrifluoride: Similar structure but lacks the fluorine atom at the 4-position.
4-Fluoroiodobenzene: Similar structure but lacks the trifluoromethyl group.
2-Fluoro-4-iodobenzotrifluoride: Similar structure but with different substitution pattern.
Uniqueness
4-Fluoro-2-iodobenzotrifluoride is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which imparts distinct reactivity and properties. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it valuable in various applications .
Eigenschaften
Molekularformel |
C7H3F4I |
---|---|
Molekulargewicht |
290.00 g/mol |
IUPAC-Name |
4-fluoro-2-iodo-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F4I/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3H |
InChI-Schlüssel |
ORQZILCIDIJSIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)I)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.